molecular formula C17H17Cl2NO2 B8608153 1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Cat. No.: B8608153
M. Wt: 338.2 g/mol
InChI Key: FTDXLZJFWLPRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a dichlorobenzyl group, a methoxy group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiocyanate (KSCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of fully saturated isoquinoline derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to its specific combination of functional groups and its isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

InChI

InChI=1S/C17H17Cl2NO2/c1-22-17-8-11-4-5-20-15(12(11)9-16(17)21)7-10-2-3-13(18)14(19)6-10/h2-3,6,8-9,15,20-21H,4-5,7H2,1H3

InChI Key

FTDXLZJFWLPRKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-benzyloxy-1-(3,4-dichloro-benzyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline (14.1 g, 30 mmol) in MeOH (150 mL) and 1,2-dichlorobenzene (30 mL) is added 50% Pd on charcoal (500 mg). The reaction vessel is flushed with nitrogen and then with hydrogen at atmospheric pressure. After stirring at rt for 16 h, the reaction mixture is filtered through Hyflo, and evaporated to yield to the title compound as a beige solid which is used without further purification.
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

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